molecular formula C11H26N4O B1330001 1,3-Bis[3-(dimethylamino)propyl]urea CAS No. 52338-87-1

1,3-Bis[3-(dimethylamino)propyl]urea

Cat. No. B1330001
CAS RN: 52338-87-1
M. Wt: 230.35 g/mol
InChI Key: FCQPNTOQFPJCMF-UHFFFAOYSA-N
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Description

1,3-Bis[3-(dimethylamino)propyl]urea is a chemical compound that falls within the broader class of urea derivatives. Urea derivatives are known for their diverse applications and structural variations, which can be tailored for specific uses in fields such as materials science, pharmaceuticals, and supramolecular chemistry. The compound is characterized by the presence of dimethylamino groups attached to a propyl chain, which is then linked to the central urea moiety.

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of isocyanates or isothiocyanates with amines. In the case of 1,3-bis(dimethyl-phosphinoylmethyl) ureas, the reaction is carried out with a secondary phosphorus-containing amine, bis(dimethyl-phosphinoylmethyl)-amine . Although the specific synthesis of 1,3-Bis[3-(dimethylamino)propyl]urea is not detailed in the provided papers, it can be inferred that a similar approach could be used, substituting the appropriate isocyanate and dimethylamino-propylamine.

Molecular Structure Analysis

The molecular structure of urea derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . These methods provide information about the functional groups present, the molecular framework, and the purity of the synthesized compounds. X-ray crystallography can also be used to determine the precise three-dimensional arrangement of atoms within a crystal, as demonstrated by the analysis of bis(3-dimethylammonium-1-propyne)pentachlorobismuthate(III) . Such detailed structural information is crucial for understanding the properties and potential applications of the compound.

Chemical Reactions Analysis

Urea derivatives can participate in a variety of chemical reactions, primarily due to the reactivity of the urea functional group. The presence of dimethylamino groups may also influence the reactivity, allowing for the formation of zwitterions or the interaction with metal ions to form complexes, as seen in the synthesis of homonuclear copper complexes with multidentate amino alcohol ligands . The specific reactivity patterns of 1,3-Bis[3-(dimethylamino)propyl]urea would depend on the substituents and the overall molecular context.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are largely determined by their molecular structure. Factors such as hydrogen bonding, polarity, and the presence of functional groups contribute to properties like solubility, melting point, and the ability to form supramolecular structures. For instance, 1,3-bis(m-cyanophenyl)urea exhibits diverse solid forms and polymorphs due to different hydrogen bonding interactions . Similarly, the physical and chemical properties of 1,3-Bis[3-(dimethylamino)propyl]urea would be influenced by its molecular structure and the nature of its interactions with other molecules.

Scientific Research Applications

Antimicrobial Efficacy

1,3-Bis[3-(dimethylamino)propyl]urea, particularly in its polymer form as polyquaternium-2, demonstrates significant in vitro antimicrobial activity. It is effective against both gram-positive and gram-negative bacteria, including multi-drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). This polymer shows low haemolytic activity and non-toxic behavior against mammalian cells, making it a promising antibacterial agent for biomedical applications (Kumar et al., 2016).

Copper Electroplating

In the field of copper electroplating, polyquaternium-2 serves as an effective leveling agent in acidic sulfate baths. It forms an adsorption layer on the copper surface, inhibiting copper electrodeposition and resulting in uniform thickness of the copper deposit. The addition of Polyquaternium-2 increases cathodic polarization, beneficial for through-hole (TH) electroplating processes (Biao et al., 2016).

Coordination Chemistry

1,3-Bis[3-(dimethylamino)propyl]urea is utilized in synthesizing urea-coordinated dinickel(II) complexes. These complexes, which contain binucleating ligands, have been explored for their structural properties and potential applications in coordination chemistry. This research is significant in understanding the molecular structures and magnetic properties of such complexes (Mochizuki et al., 2013).

Hydrogen Bonding in Supramolecular Structures

1,3-Bis ureas, including variants like 1,3-bis(m-cyanophenyl)urea, play a crucial role in forming supramolecular structures such as gels, capsules, and crystals through hydrogen bonding. The diverse solid forms and morphologies that can be achieved highlight its potential in crystal engineering and material science (Capacci-Daniel et al., 2015).

Interaction with Anions

1,3-Bis[3-(dimethylamino)propyl]urea derivatives have been studied for their ability to interact with various anions, including phosphates. This interaction, facilitated by hydrogen bonding, is critical for applications in anion recognition and separation processes (Frański et al., 2015).

Polymer Electro

lyte Membrane Fuel Cells1,3-Bis[3-(dimethylamino)propyl]urea is used in developing hydroxyl anion conducting membranes for polymer electrolyte membrane fuel cells. These membranes, composed of poly(vinyl alcohol) and a copolymer of bis(2-chloroethyl) ether-1,3-bis[3-(dimethylamino)propyl] urea, show excellent OH- conductivity and mechanical strength, making them suitable for fuel cell applications (Zhou et al., 2017).

Lithium Sulfur Batteries

In the field of lithium sulfur (Li-S) batteries, a cationic polymer based on poly[bis(2-chloroethyl) ether-alt-1,3-bis[3-(dimethylamino) propyl]urea] quaternized (PQ) is used to capture polysulfide ions. This helps in inhibiting the polysulfide shuttle effect, enhancing the cycling performance of Li-S batteries (Ling et al., 2017).

Corrosion Inhibition

1,3-Bis[3-(dimethylamino)propyl]urea derivatives have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic media. These compounds show promise as protective agents against corrosion, important in industrial applications (Abdulazeez et al., 2019).

Safety And Hazards

Inhalation of vapors or mists of 1,3-Bis[3-(dimethylamino)propyl]urea may be irritating to the respiratory system. It can cause skin irritation and serious eye damage. Ingestion of this product may cause nausea, vomiting, and diarrhea . It is recommended to avoid prolonged exposure, not to taste or swallow, and to wear appropriate personal protective equipment .

Future Directions

1,3-Bis[3-(dimethylamino)propyl]urea has been shown to be an efficient catalyst for the synthesis of polyurethane. It has also been used as a stationary phase in liquid chromatography for the separation of amines and polyols . Further optimization studies in low-density flexible polyurethane foam formulations are suggested to increase the reutilization of the polyurethane waste and reduce the amount of petroleum-based raw materials .

properties

IUPAC Name

1,3-bis[3-(dimethylamino)propyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26N4O/c1-14(2)9-5-7-12-11(16)13-8-6-10-15(3)4/h5-10H2,1-4H3,(H2,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQPNTOQFPJCMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4068741
Record name 1,3-Bis(3-(dimethylamino)propyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Urea, N,N'-bis[3-(dimethylamino)propyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1,3-Bis[3-(dimethylamino)propyl]urea

CAS RN

52338-87-1
Record name 1,3-Bis[3-(dimethylamino)propyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52338-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N,N'-bis(3-(dimethylamino)propyl)-
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Record name Urea, N,N'-bis[3-(dimethylamino)propyl]-
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Record name 1,3-Bis(3-(dimethylamino)propyl)urea
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Record name 1,3-bis[3-(dimethylamino)propyl]urea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
B Kumar, A Mathur, R Pathak… - Journal of Bioactive …, 2016 - journals.sagepub.com
Here, we have investigated in vitro antimicrobial efficacy of a quaternized cationic polymer, poly[bis(2-chloroethyl)ether-alt-1,3-bis[3-(dimethylamino)propyl]urea] (polyquaternium-2), …
Number of citations: 15 journals.sagepub.com
T Zhou, B Ao, Y Wei, S Chen, K Lian, J Qiao - Solid State Ionics, 2017 - Elsevier
This study focused on the design and fabricating of a new type of hydroxyl anion conducting membranes employing the interpenetrating polymer network (IPN) comprising poly (vinyl …
Number of citations: 15 www.sciencedirect.com
S Chen, Y Song, F Song, X Zhao, J Qiao… - ECS …, 2015 - iopscience.iop.org
This study reports a new type of alkaline anion-exchange membranes consisting of poly (vinyl alcohol)(PVA) and poly Bis (2-chloroethyl) ether-1, 3-bis [3-(dimethylamino) propyl] urea …
Number of citations: 2 iopscience.iop.org
B Ao, YN Wei, JL Qiao - ECS Transactions, 2017 - iopscience.iop.org
Alkaline anion-exchange membranes were prepared from chitosan, Poly (acrylamide-co-diallyldimethylammonium chloride) and Bis (2-chloroethyl) ether-1, 3-bis [3-(Dimethylamino) …
Number of citations: 4 iopscience.iop.org
J Qiao - Electrochemical Society Meeting Abstracts 229, 2016 - iopscience.iop.org
Anion-exchange membrane fuel cells (AEMFCs) researches have recently made a noticeable comeback from proton-exchange membrane fuel cells (PEMFCs) dominant era. The …
Number of citations: 0 iopscience.iop.org
J Qiao - Electrochemical Society Meeting Abstracts 229, 2016 - iopscience.iop.org
The alkaline membrane fuel cells (AMFCs), which use the anion-exchange membranes to display the proton-exchange membranes with OH - anions instead of H + ions, have aroused …
Number of citations: 0 iopscience.iop.org
F Porta, M Rossi - Journal of Molecular Catalysis A: Chemical, 2003 - Elsevier
Au(0) sols were obtained in aqueous solutions by reduction of NaAuCl 4 with NaBH 4 in the presence of protective agents [the long chain compound poly(oxyethylene(23)lauryl ether (…
Number of citations: 79 www.sciencedirect.com
M Ling, W Yan, A Kawase, H Zhao, Y Fu… - … applied materials & …, 2017 - ACS Publications
Cationic polymer can capture polysulfide ions and inhibit polysulfide shuttle effect in lithium sulfur (Li–S) rechargeable batteries, enhancing the Li–S battery cycling performance. The …
Number of citations: 45 pubs.acs.org
H Lin, G Zhu, J Xing, B Gao, S Qiu - Langmuir, 2009 - ACS Publications
In this paper, polymer−mesoporous silica nanoparticles have been synthesized by a dual-template technology. Cationic polymer quaternized poly[bis(2-chloroethyl)ether-alt-1,3-bis[3-(…
Number of citations: 56 pubs.acs.org

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